tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate, Mixture of diastereomers
Description
tert-Butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a fluorine atom at position 3, and a methylamino substituent at position 4 (Figure 1). The compound exists as a mixture of diastereomers due to stereochemical variability at the 3- and 4-positions of the pyrrolidine ring. Diastereomerism arises from the non-mirror-image configurations of these stereocenters, leading to distinct physicochemical properties (e.g., solubility, melting points) and reactivity profiles.
This compound is likely employed as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules targeting central nervous system disorders or enzyme modulation. The fluorine atom enhances electronegativity and metabolic stability, while the methylamino group provides a site for further functionalization or hydrogen bonding interactions .
Properties
CAS No. |
1545253-06-2 |
|---|---|
Molecular Formula |
C10H19FN2O2 |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)8(6-13)12-4/h7-8,12H,5-6H2,1-4H3 |
InChI Key |
SMVLBVMSJITGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)NC |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
tert-Butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate, a compound characterized by its diastereomeric mixture, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, pharmacological properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is represented by the following structural formula:
Key Properties:
- Molecular Weight: 218.2685 g/mol
- CAS Number: 1545253-06-2
- Purity: 95%
- Physical Form: Solid
- Storage Conditions: Refrigeration recommended
The biological activity of tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, owing to its structural similarity to known psychoactive agents.
Antimicrobial Activity
Research indicates that derivatives similar to tert-butyl 3-fluoro-4-(methylamino)pyrrolidine have demonstrated significant antimicrobial properties. A study reported the synthesis of peptide conjugates that exhibited notable antibacterial activity against various strains, including E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 25 µg/mL against C. albicans and other pathogens .
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 10 - 29 | 6 - 12.5 |
| S. aureus | 11 - 14 | 7 - 15 |
| C. albicans | 9 - 20 | 6 - 12.5 |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that certain diastereomers exhibited cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil, suggesting potential applications in cancer therapy .
Neuropharmacological Effects
Preliminary studies indicate that the compound may possess neuropharmacological activities, potentially acting as an agonist or antagonist at specific receptor sites involved in mood regulation and cognitive function. This aligns with the structural characteristics that facilitate interaction with neural receptors .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized conjugates revealed that those containing the tert-butyl group showed enhanced antimicrobial activity compared to their non-tert-butyl counterparts, indicating the importance of this moiety in biological interactions .
- Cytotoxicity Assessment : In a comparative analysis of several pyrrolidine derivatives, those similar to tert-butyl 3-fluoro-4-(methylamino)pyrrolidine were found to exhibit significant cytotoxic effects against Ehrlich’s ascites carcinoma cells, highlighting their potential as anticancer agents .
Scientific Research Applications
Chemical Properties and Structure
The compound is a mixture of diastereomers with the molecular formula and a molecular weight of approximately 217.24 g/mol. Its structure includes a tert-butyl ester group and a fluorinated pyrrolidine ring, which significantly influences its reactivity and biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : Tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its unique fluorine substitution enhances lipophilicity and bioavailability, making it a valuable candidate for drug formulation.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in metabolic pathways. Its structural characteristics allow it to interact with specific biological targets, leading to inhibition of enzyme activity.
2. Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures through various chemical transformations.
- Synthesis of Bioactive Compounds : It has been employed in the synthesis of bioactive compounds that exhibit significant biological activities, including anticancer and neuroprotective effects.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly influence potency and selectivity:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| TBFPC (Original Structure) | Original Structure | Moderate activity against selected enzymes |
| 3,3-Difluoro derivative | Additional fluorine substitution | Enhanced potency in receptor binding |
| Hydroxypiperidine analog | Hydroxyl group substitution | Altered pharmacokinetics and increased solubility |
Case Studies
1. Anticancer Activity
- A study explored the anticancer properties of derivatives based on tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate. Certain analogs demonstrated significant inhibition of cancer cell proliferation in vitro, linked to apoptosis induction via caspase activation pathways.
2. Neuropharmacological Effects
- Research into related piperidine compounds indicated that modifications could enhance neuroprotective effects. This suggests that tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate might similarly affect neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors.
3. Enzyme Inhibition
- Inhibitory assays have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Comparison with Similar Compounds
(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate ()
Structural Differences :
- Core Structure : Both compounds share a pyrrolidine ring with a tert-butyl carbamate group. However, the analogous compound in incorporates a pyridine ring at position 4, linked via a 2-fluoro-6-substituted pyridin-3-yl group.
- Substituents: The target compound has a methylamino group at position 4, whereas the analogous compound features a hydroxymethyl-substituted pyrrolidine at position 6 of the pyridine ring.
- Functional Groups : The analogous compound contains two ester groups (tert-butyl and methyl) compared to the single tert-butyl ester in the target compound.
(S)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate ()
Structural Differences :
- Substituent Positions: The compound has a hydroxymethyl group at position 2 of the pyrrolidine, contrasting with the fluorine (position 3) and methylamino (position 4) groups in the target compound.
- Stereochemistry : The (S)-configuration at position 2 in the compound introduces chirality, whereas the target compound’s diastereomerism arises from multiple stereocenters.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Boc Protection of the Pyrrolidine Nitrogen
The tert-butyl carbamate (Boc) group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent reactions without amine interference. A representative procedure involves reacting pyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N,N-diisopropylethylamine (DIEA). For example:
This intermediate serves as the foundation for further modifications at positions 3 and 4.
Fluorination at Position 3
The stereochemical outcome depends on the mechanism (SN1 vs. SN2), but mixtures arise due to racemic starting materials or epimerization.
Introduction of the Methylamino Group at Position 4
Reductive Amination
A ketone or aldehyde at position 4 undergoes reductive amination with methylamine. For instance, 4-ketopyrrolidine intermediates react with methylamine and sodium cyanoborohydride (NaBH₃CN) to form the methylamino group:
Alkylation of Amines
Alternatively, a pre-existing amine at position 4 is methylated using methyl iodide or dimethyl sulfate. For example:
This method risks over-alkylation but is effective with controlled stoichiometry.
Diastereomer Formation and Control
Origins of Diastereomeric Mixtures
The target compound contains two stereocenters (positions 3 and 4), leading to four possible stereoisomers. Synthetic routes lacking stereochemical control—such as SN2 fluorination (inversion) coupled with non-stereoselective amination—produce diastereomeric mixtures. For example:
-
3-Fluoro configuration : R or S (from SN2 fluorination of racemic 3-hydroxypyrrolidine).
-
4-Methylamino configuration : R or S (from non-stereoselective reductive amination).
Crystallization-Induced Diastereomer Transformation (CIDT)
CIDT enriches specific diastereomers through selective crystallization. Acid-catalyzed equilibration of diastereomers in solution, followed by preferential crystallization of the less soluble form, improves diastereomeric excess (d.e.):
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Diastereomeric Ratio | Advantages |
|---|---|---|---|---|
| Reductive Amination | Boc protection → fluorination → reductive amination | 70–78 | 1:1 | High functional group tolerance |
| Alkylation | Boc protection → fluorination → alkylation | 65–72 | 1:1 | Simplicity, fewer steps |
| CIDT-Enhanced Synthesis | Synthesis → acid equilibration → crystallization | 60–70 | Up to 85:15 | Improved diastereomer purity |
Experimental Optimization and Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
